22-Methoxy-22-oxodocosanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

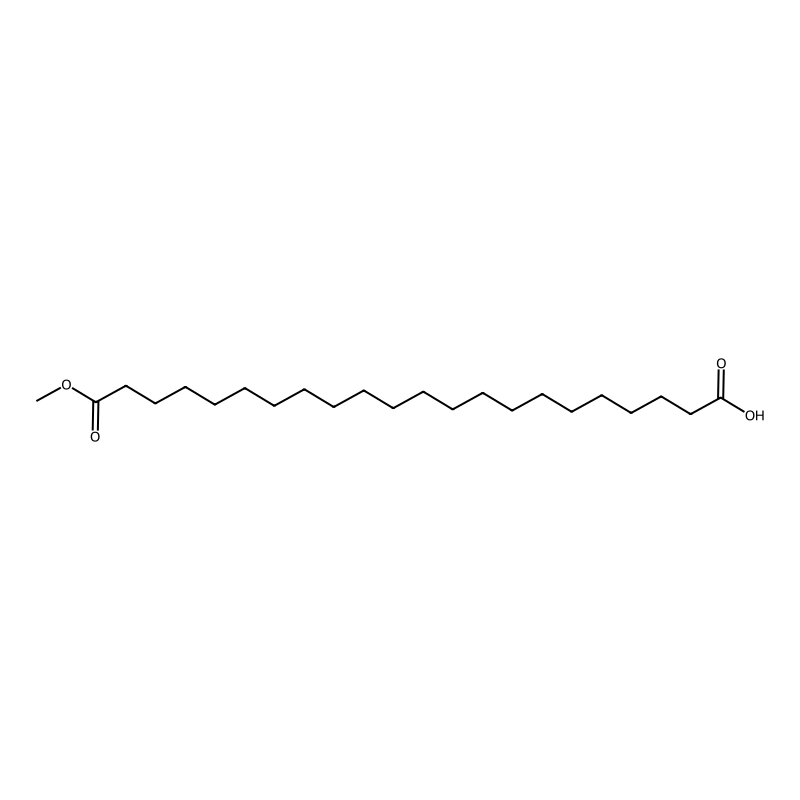

22-Methoxy-22-oxodocosanoic acid is a long-chain fatty acid characterized by a methoxy group and a ketone functional group at the terminal position of its carbon chain. It has the molecular formula and a molecular weight of approximately 372.6 g/mol. This compound is part of the family of oxoacids, which are organic acids containing a carbonyl group (C=O) adjacent to a hydroxyl group (–OH) or other acidic functional groups. The presence of the methoxy group (–OCH₃) enhances its structural complexity and potential reactivity compared to other fatty acids.

- Esterification: Reacting with alcohols to form esters, which are important in the synthesis of biodiesel and other bioactive compounds.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to shorter-chain fatty acids.

- Oxidation: The ketone group can undergo further oxidation, potentially forming carboxylic acids or other oxidized products.

The specific reaction pathways depend on the conditions such as temperature, catalysts, and the presence of other reactants .

The synthesis of 22-methoxy-22-oxodocosanoic acid can be achieved through several methods:

- Oxidation of Fatty Acids: Starting from docosanoic acid (behenic acid), oxidation at the terminal methyl group can yield the ketone functionality.

- Methylation Reactions: The introduction of the methoxy group may be accomplished via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.

- Enzymatic Synthesis: Enzymatic methods using lipases or other biocatalysts may provide a more environmentally friendly approach to synthesize this compound .

22-Methoxy-22-oxodocosanoic acid has several potential applications:

- Cosmetics and Personal Care: Due to its emollient properties, it may be used in skin care formulations.

- Pharmaceuticals: Its biological activities could be harnessed for developing new drugs targeting inflammation or microbial infections.

- Food Industry: As a preservative or flavoring agent due to its antimicrobial properties.

These applications highlight its versatility as both a chemical intermediate and an active ingredient .

Interaction studies involving 22-methoxy-22-oxodocosanoic acid could focus on:

- Biological Interactions: Investigating how this compound interacts with cellular membranes or proteins, influencing biological pathways.

- Chemical Interactions: Assessing how it reacts with other compounds in formulations to predict stability and efficacy.

These studies are essential for understanding its behavior in various environments and applications .

Several compounds share structural features with 22-methoxy-22-oxodocosanoic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Docosanoic Acid | C22H44O2 | Saturated fatty acid without ketone or methoxy group |

| 2-Oxododecanoic Acid | C12H22O3 | Shorter chain length with a ketone group |

| Hydroxy Fatty Acids | Varies | Contain hydroxyl groups that affect solubility |

Uniqueness of 22-Methoxy-22-Oxodocosanoic Acid

The uniqueness of 22-methoxy-22-oxodocosanoic acid lies in its combination of a long carbon chain with both a methoxy and a ketone functional group. This structural arrangement may confer distinct physical and chemical properties compared to similar compounds, influencing its solubility, reactivity, and biological activity.